molecular formula C8H16 B1605565 (1r,2s)-1,2,4-Trimethylcyclopentane CAS No. 4850-28-6

(1r,2s)-1,2,4-Trimethylcyclopentane

Cat. No. B1605565
CAS RN: 4850-28-6
M. Wt: 112.21 g/mol
InChI Key: PNUFYSGVPVMNRN-IEESLHIDSA-N
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Description

“(1r,2s)-1,2,4-Trimethylcyclopentane” is a chemical compound with the molecular formula C8H16 . It has an average mass of 112.213 Da and a monoisotopic mass of 112.125198 Da . It has 2 of 3 defined stereocentres .


Molecular Structure Analysis

The molecule has a cyclopentane ring, which is a five-membered ring, with three methyl groups (CH3) attached to it at the 1st, 2nd, and 4th carbon atoms . The (1r,2s) notation indicates the configuration of the chiral centers in the molecule . The ‘r’ and ‘s’ denote the absolute configuration of the chiral centers according to the Cahn-Ingold-Prelog priority rules .


Physical And Chemical Properties Analysis

“(1r,2s)-1,2,4-Trimethylcyclopentane” has a molecular mass of 112.213 g·mol −1 . It has a heat of formation of -154.8 ± 16.7 kJ·mol −1 and a dipole moment of 0.08 ± 1.08 D . The volume of the molecule is 175.62 Å 3 and it has a surface area of 168.88 Å 2 .

properties

IUPAC Name

(1R,2S)-1,2,4-trimethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-6-4-7(2)8(3)5-6/h6-8H,4-5H2,1-3H3/t6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUFYSGVPVMNRN-IEESLHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@@H]1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025646, DTXSID801025639
Record name (1alpha,2alpha,4alpha)-1,2,4-Trimethylcyclopentane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,2alpha,4beta)-Trimethylcyclopentane
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URL https://comptox.epa.gov/dashboard/DTXSID801025639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,2s)-1,2,4-Trimethylcyclopentane

CAS RN

4850-28-6, 2613-72-1
Record name 1,trans-4-Trimethylcyclopentane
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Record name (1alpha,2alpha,4alpha)-1,2,4-Trimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,2alpha,4beta)-Trimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,2α,4β)-1,2,4-trimethylcyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.128
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Record name (1α,2α,4α)-1,2,4-trimethylcyclopentane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,2s)-1,2,4-Trimethylcyclopentane
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Reactant of Route 5
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Reactant of Route 6
(1r,2s)-1,2,4-Trimethylcyclopentane

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